
3-Allyl-2-aminobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-2-aminobenzonitrile is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Allyl-2-aminobenzonitrile is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. This property makes it a useful building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Allyl-2-aminobenzonitrile. However, studies have shown that it exhibits moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Allyl-2-aminobenzonitrile is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. However, the limitations of this compound include its moderate antibacterial activity and limited information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 3-Allyl-2-aminobenzonitrile. One possible direction is the investigation of its potential as a ligand for metal ions in catalytic reactions. Another direction is the synthesis of novel biologically active compounds using 3-Allyl-2-aminobenzonitrile as a building block. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-Allyl-2-aminobenzonitrile involves the reaction of 3-nitrobenzaldehyde with allylamine in the presence of a reducing agent such as iron powder or sodium dithionite. The reaction mixture is then treated with hydrochloric acid to obtain the desired product.
Aplicaciones Científicas De Investigación
3-Allyl-2-aminobenzonitrile has been extensively studied for its potential use as a building block in the synthesis of various organic compounds. It has been used in the synthesis of several biologically active compounds, including antimicrobial and antitumor agents. Researchers have also investigated its potential as a ligand for metal ions in catalytic reactions.
Propiedades
Número CAS |
114344-85-3 |
|---|---|
Nombre del producto |
3-Allyl-2-aminobenzonitrile |
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
2-amino-3-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-6H,1,4,12H2 |
Clave InChI |
XQSYKXPFKWTCNV-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C(=CC=C1)C#N)N |
SMILES canónico |
C=CCC1=C(C(=CC=C1)C#N)N |
Sinónimos |
Benzonitrile, 2-amino-3-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



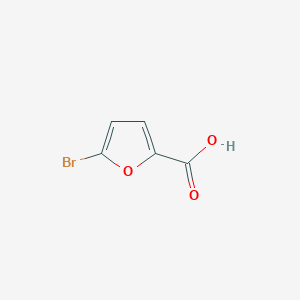
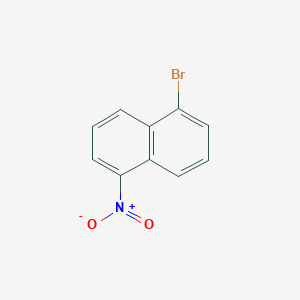
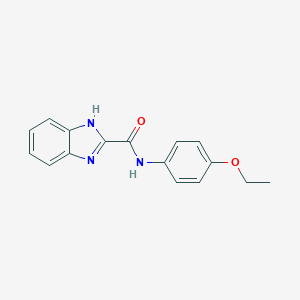
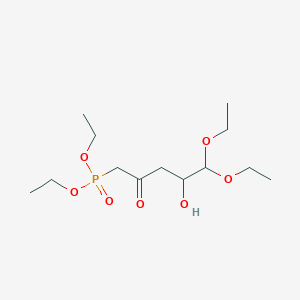


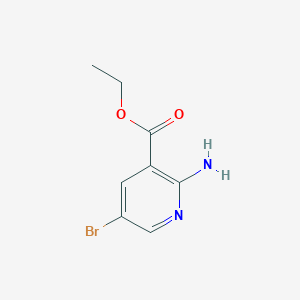


![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
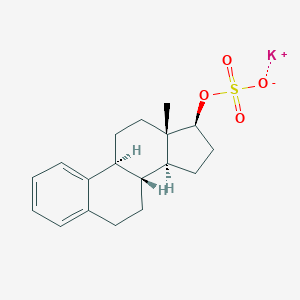
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
